2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H7Cl2F3O2 and a molecular weight of 275.05 g/mol . It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions . The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-(trifluoromethoxy)phenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic pockets in enzymes and receptors . The dichloro groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl: Similar in structure but with a biphenyl core.
2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
2,2-Dichloro-1-(3-(trifluoromethoxy)phenyl)ethanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C9H7Cl2F3O2 |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
2,2-dichloro-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,7-8,15H |
InChI Key |
QWOSZUQROKSGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
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